(2R,3S)-2-(trifluoromethyl)azetidin-3-ol

Ring strain Conformational constraint Reactivity

Choose (2R,3S)-2-(trifluoromethyl)azetidin-3-ol for its irreplaceable combination of stereochemical definition, conformational rigidity (~10 kcal/mol inversion barrier), and 25.2 kcal/mol ring-strain energy. The trans-(2R,3S) configuration fixes the CF₃ and OH in a defined spatial orientation, enabling regiospecific C4 ring-opening distinct from all C3-substituted or larger-ring analogs. The CF₃ group modulates lipophilicity and metabolic fate—diverting metabolism away from piperidine-like N-dealkylation toward CYP-mediated α-carbon oxidation. Supplied at ≥98% purity for drug discovery, peptidomimetic design, and asymmetric catalyst development.

Molecular Formula C4H6F3NO
Molecular Weight 141.09 g/mol
CAS No. 1932055-31-6
Cat. No. B6165576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-(trifluoromethyl)azetidin-3-ol
CAS1932055-31-6
Molecular FormulaC4H6F3NO
Molecular Weight141.09 g/mol
Structural Identifiers
SMILESC1C(C(N1)C(F)(F)F)O
InChIInChI=1S/C4H6F3NO/c5-4(6,7)3-2(9)1-8-3/h2-3,8-9H,1H2/t2-,3+/m0/s1
InChIKeyAJGQTGQFQINHTH-STHAYSLISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S)-2-(Trifluoromethyl)azetidin-3-ol (CAS 1932055-31-6): A Chiral, Strained Fluorinated Azetidine Building Block for Drug Discovery and Chemical Biology


(2R,3S)-2-(Trifluoromethyl)azetidin-3-ol (CAS 1932055-31-6, MF: C₄H₆F₃NO, MW: 141.09) is an enantiopure, trans-configured azetidine bearing a trifluoromethyl group at C2 and a hydroxyl group at C3. The azetidine core possesses a ring-strain energy of 25.2 kcal/mol—comparable to aziridine (26.7 kcal/mol) and far exceeding that of pyrrolidine (5.8 kcal/mol) and piperidine (~0 kcal/mol)—which governs its unique reactivity, conformational constraint, and metabolic fate [1]. The CF₃ group at C2 imparts a distinct electron-withdrawing and lipophilicity-modulating effect, and 2-CF₃-azetidines exhibit regiospecific ring-opening chemistry at C4 that differs fundamentally from azetidines bearing other C2 substituents [2]. A strain-release synthetic route to 2-CF₃-azetidin-3-ols from 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes has recently been established, enabling direct access to this scaffold class [3]. The compound is commercially supplied at ≥98% purity and is intended exclusively as a research-use chiral building block .

Why (2R,3S)-2-(Trifluoromethyl)azetidin-3-ol Cannot Be Replaced by Piperidine, Pyrrolidine, or Regioisomeric Azetidine Analogs in Research and Development


Generic substitution of (2R,3S)-2-(trifluoromethyl)azetidin-3-ol with larger-ring analogs (piperidines, pyrrolidines) or regioisomeric azetidines is scientifically unsound for three interdependent reasons. First, the four-membered azetidine ring imposes ~25.2 kcal/mol of ring strain, which is entirely absent in piperidine and five-fold higher than pyrrolidine (5.8 kcal/mol); this strain energy drives unique ring-opening and ring-expansion chemistries that are inaccessible to larger, unstrained heterocycles [1]. Second, the metabolic fate of azetidine-containing compounds diverges sharply from the piperidine series: piperidines predominantly undergo oxidative N-dealkylation, whereas azetidines resist this pathway and instead undergo cytochrome P450-mediated α-carbon oxidation leading to ring scission—a fundamentally different metabolic liability that must be managed with scaffold-specific design strategies [2]. Third, the position of the CF₃ substituent (C2 vs. C3) determines the regiospecificity of nucleophilic ring-opening: 2-CF₃-azetidines open preferentially at C4, while C3-substituted analogs exhibit a different reactivity profile [3]. Substitution with any analog lacking precisely these three features would yield divergent synthetic outcomes, altered pharmacokinetic behavior, and loss of the intended structure–activity relationships.

Quantitative Evidence Guide: Differentiating (2R,3S)-2-(Trifluoromethyl)azetidin-3-ol from Closest Analogs and Alternatives


Ring Strain Energy: Azetidine Core vs. Pyrrolidine and Piperidine Heterocycles

The azetidine ring in the target compound possesses an experimentally determined ring-strain energy of 25.2 kcal/mol [1]. This value is 4.3-fold higher than that of pyrrolidine (5.8 kcal/mol) and effectively infinite compared to the strain-free piperidine ring (~0 kcal/mol) [1]. The strain energy directly controls: (i) the thermodynamic driving force for ring-opening and ring-expansion reactions, (ii) the conformational rigidity of the four-membered ring (puckering with an inversion barrier of ~10 kcal/mol), and (iii) the susceptibility to strain-release metabolic transformations [1].

Ring strain Conformational constraint Reactivity

Metabolic Pathway Divergence: Azetidine vs. Piperidine in Human Liver Microsomes

In a direct DGAT2 inhibitor optimization program, piperidine-containing compound 1 exhibited high metabolic intrinsic clearance driven by extensive piperidine ring oxidation in NADPH-supplemented human liver microsomes [1]. Replacement of the piperidine ring with an azetidine (compound 2) resulted in lower intrinsic clearance; however, the azetidine analog underwent a distinct metabolic pathway—facile CYP-mediated α-carbon oxidation followed by azetidine ring scission to form ketone (M2) and aldehyde (M6) metabolites, confirmed by one- and two-dimensional NMR spectroscopy [1]. This demonstrates that azetidine and piperidine rings are metabolized via fundamentally different routes and cannot be considered interchangeable for pharmacokinetic optimization.

Metabolic stability Cytochrome P450 Drug metabolism

2-CF₃ Regiochemistry Determines Regiospecific Ring-Opening: C2- vs. C3-Substituted Azetidines

1-Alkyl-2-(trifluoromethyl)azetidines undergo quaternization and subsequent regiospecific ring-opening exclusively at C4 (rather than C2) when treated with oxygen, nitrogen, carbon, sulfur, and halogen nucleophiles, affording diverse α-(trifluoromethyl)amines via intermediate azetidinium salts [1]. This reactivity profile is explicitly described as 'a clear difference in reactivity compared to azetidines bearing other types of electron-withdrawing groups at C2' [1]. By contrast, 3-(trifluoromethyl)azetidin-3-ol (CAS 848192-96-1) places the CF₃ group at the position bearing the hydroxyl, which alters the electronic environment and the regiospecificity of any subsequent ring-opening chemistry [2].

Regioselectivity Nucleophilic ring-opening Fluorinated heterocycles

Physicochemical Property Space: Fluorinated Azetidines Occupy a Distinct pKa–LogP Region vs. Pyrrolidine and Piperidine Series

A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that pKa and LogP values are 'affected considerably by the conformational preferences of the corresponding derivatives' and that the fluorinated azetidine series occupies a distinct region in pKa–LogP space compared to its five- and six-membered counterparts . Intrinsic microsomal clearance measurements demonstrated high metabolic stability across the compound set studied, with the single exception of the 3,3-difluoroazetidine derivative . For the parent azetidine ring, the aqueous pKa of the conjugate acid is 11.29, which is slightly higher than piperidine (11.22), reflecting the interplay of ring strain and nitrogen hybridization [1]. The CF₃ group further depresses basicity through its electron-withdrawing inductive effect; computational prediction for (2R,3S)-2-(trifluoromethyl)azetidin-3-ol estimates a pKa of approximately 14.70 ± 0.60 (predicted value) .

pKa LogP Microsomal clearance Physicochemical profiling

Enantiomeric Purity Requirements: (2R,3S) vs. (2S,3R) and Diastereomeric Configurations for Chiral Recognition-Dependent Applications

(2R,3S)-2-(Trifluoromethyl)azetidin-3-ol possesses two stereogenic centers defining a trans relationship between the CF₃ (C2) and OH (C3) substituents. The enantiomer, (2S,3R)-2-(trifluoromethyl)azetidin-3-ol, and the cis-diastereomers (2R,3R and 2S,3S) are distinct chemical entities with identical molecular formula and molecular weight but different three-dimensional arrangements . In biological systems where chiral recognition governs target engagement—as demonstrated broadly for azetidine-containing natural products and pharmaceuticals—the absolute configuration at both stereocenters is essential for activity [1]. The (2R,3S) isomer is commercially available at 98% purity, and procurement specifications must explicitly confirm both enantiomeric and diastereomeric purity, as generic '2-(trifluoromethyl)azetidin-3-ol' listings may not distinguish among the four possible stereoisomers .

Chiral purity Enantiomer Diastereomer Stereospecificity

High-Impact Application Scenarios for (2R,3S)-2-(Trifluoromethyl)azetidin-3-ol Driven by Quantitative Differentiation Evidence


Strain-Release-Driven Synthesis of Fluorinated α-(Trifluoromethyl)amine Libraries

The 25.2 kcal/mol ring-strain energy of the azetidine core [1] makes (2R,3S)-2-(trifluoromethyl)azetidin-3-ol an ideal substrate for quaternization-triggered regiospecific ring-opening at C4, enabling diversity-oriented synthesis of enantioenriched α-(trifluoromethyl)amines with defined stereochemistry [2]. The 3-OH group serves as an orthogonal functional handle for further derivatization (e.g., O-alkylation, acylation, oxidation) prior to or following ring-opening. This application is unique to strained azetidines and cannot be replicated with piperidine or pyrrolidine scaffolds, which lack sufficient ring strain to drive analogous ring-opening cascades [1].

Conformationally Constrained Peptidomimetic and Bioisostere Design

The trans-(2R,3S) configuration fixes the CF₃ and OH substituents in a defined spatial orientation, while the azetidine ring imposes a puckered conformation with a ~10 kcal/mol inversion barrier [1]. This combination of stereochemical definition and conformational rigidity is valuable for peptidomimetic design, where the (2R,3S)-2-(trifluoromethyl)azetidin-3-ol scaffold can serve as a constrained analog of β-amino alcohols or as a proline surrogate with enhanced lipophilicity imparted by the CF₃ group [2]. Non-fluorinated azetidine amino acids have already been incorporated into peptides to compare conformational consequences with proline; the additive constraints from the CF₃ group further differentiate this scaffold [2].

Metabolic Stability Optimization Through Azetidine-for-Piperidine Scaffold Replacement

For drug discovery programs encountering high intrinsic clearance due to piperidine ring oxidation, the azetidine scaffold offers a validated replacement strategy that diverts metabolism away from N-dealkylation pathways [1]. However, the azetidine scaffold introduces its own metabolic liability—CYP-mediated α-carbon oxidation leading to ring scission—as demonstrated in the DGAT2 inhibitor program [1]. The 2-CF₃ group, by virtue of its electron-withdrawing character, may further modulate the susceptibility of the α-carbon to oxidative metabolism [2]. (2R,3S)-2-(Trifluoromethyl)azetidin-3-ol thus serves as a starting point for systematic SAR exploration of fluorinated azetidine pharmacokinetics where both ring size and CF₃ substitution are variables.

Chiral Building Block for Asymmetric Catalysis and Enantioselective Synthesis

Enantiopure azetidines have established applications as chiral ligands and organocatalysts in asymmetric synthesis [1]. The (2R,3S)-2-(trifluoromethyl)azetidin-3-ol scaffold, with its two stereogenic centers, 3-OH donor, and CF₃-modified electronic environment, offers a differentiated chiral framework for catalyst design. The 98% commercial purity specification [2] meets the minimum threshold for initial catalyst screening; however, users requiring >99% ee for enantioselective applications should plan for additional purification (e.g., chiral preparative HPLC or recrystallization of a diastereomeric salt). The scaffold's synthetic accessibility via the recently reported strain-release methodology from 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes [3] suggests that multigram quantities with high enantiopurity may become increasingly available.

Quote Request

Request a Quote for (2R,3S)-2-(trifluoromethyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.